Bienvenue dans la boutique en ligne BenchChem!

Homofenazine dihydrochloride

Colloidal chemistry Phenothiazine formulation Critical micelle concentration

Homofenazine dihydrochloride is a first-generation phenothiazine antipsychotic bearing a trifluoromethyl substituent at the C-2 position of the phenothiazine core and a distinctive 1,4-diazepine (homopiperazine) side chain at N-10. First synthesized by Wilhelm Schuler and colleagues at Degussa and patented via GB904242 , it was marketed in Belgium under the brand name Pasaden from 1966 before eventual discontinuation.

Molecular Formula C23H30Cl2F3N3OS
Molecular Weight 524.4700096
CAS No. 1256-01-5
Cat. No. B072468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomofenazine dihydrochloride
CAS1256-01-5
Molecular FormulaC23H30Cl2F3N3OS
Molecular Weight524.4700096
Structural Identifiers
SMILESC1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
InChIInChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H
InChIKeyOKRCIFXERYECBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homofenazine Dihydrochloride (CAS 1256-01-5): Procurement-Grade Overview of a Discontinued Phenothiazine Antipsychotic with Structural Differentiation


Homofenazine dihydrochloride is a first-generation phenothiazine antipsychotic bearing a trifluoromethyl substituent at the C-2 position of the phenothiazine core and a distinctive 1,4-diazepine (homopiperazine) side chain at N-10 [1]. First synthesized by Wilhelm Schuler and colleagues at Degussa and patented via GB904242 [2], it was marketed in Belgium under the brand name Pasaden from 1966 before eventual discontinuation [3]. The compound is formally classified in ChEBI as both a phenothiazine antipsychotic drug (CHEBI:37930) and an anxiolytic drug (CHEBI:35474), a dual role designation not shared by its closest structural analogs fluphenazine or trifluoperazine [4]. Its molecular formula (free base) is C₂₃H₂₈F₃N₃OS, MW 451.55; the dihydrochloride salt (CAS 1256-01-5) has MW 524.47 [1].

Why Homofenazine Dihydrochloride Cannot Be Interchanged with Fluphenazine, Trifluoperazine, or Chlorpromazine in Research and Formulation Contexts


Although homofenazine shares the phenothiazine tricyclic core and a 2-CF₃ substituent with fluphenazine and trifluoperazine, it is structurally unique within the class by virtue of its N-10 side chain: a seven-membered 1,4-diazepine (homopiperazine) ring bearing a terminal 2-hydroxyethyl group, in contrast to the six-membered piperazine ring found in fluphenazine and trifluoperazine [1]. This ring expansion confers measurably different colloidal behavior: homofenazine exhibits a critical micelle concentration (CMC) of 2.1 × 10⁻² M in acetate buffer (pH 4.3), the highest among all phenothiazines tested by Thoma and Arning—an order of magnitude greater than thiethylperazine (2.0 × 10⁻³ M) [2]. Such colloidal divergence directly impacts dissolution-dependent bioavailability and formulation strategy. Furthermore, homofenazine is one of the few phenothiazines formally annotated by ChEBI as possessing both antipsychotic and anxiolytic roles, a dual classification absent for fluphenazine (antipsychotic only) [3]. These structural, physicochemical, and pharmacological annotation differences mean that generic substitution with a piperazine-bearing analog cannot replicate homofenazine's experimental behavior across formulation, behavioral pharmacology, and transporter interaction studies.

Homofenazine Dihydrochloride: Quantitative Evidence of Differentiation Versus Fluphenazine, Chlorpromazine, Thiethylperazine, and Chlordiazepoxide


Critical Micelle Concentration: Homofenazine Exhibits the Highest CMC Among Phenothiazines—10.5-Fold Above Thiethylperazine

In a systematic head-to-head comparison of phenothiazine colloidal properties, Thoma and Arning (1976) determined critical micelle concentrations (CMC) for a series of phenothiazine derivatives in acetate buffer at pH 4.3. Homofenazine exhibited the highest CMC at 2.1 × 10⁻² mol/L, while thiethylperazine showed the lowest at 2.0 × 10⁻³ mol/L [1]. The CMC of homofenazine is therefore 10.5-fold higher than that of thiethylperazine, placing homofenazine at the extreme low end of micellization propensity within the class. The authors further established that surface activity at the C-2 position follows the rank order CF₃ > SCH₃ > Cl > H > OCH₃, confirming that the trifluoromethyl substitution (present in homofenazine, fluphenazine, and trifluoperazine) maximizes surface activity, yet the homopiperazine side chain of homofenazine drives CMC markedly higher than the piperazine-bearing analogs [1].

Colloidal chemistry Phenothiazine formulation Critical micelle concentration

Passive Avoidance Inhibition: Homofenazine Demonstrates 1:1 Behavioural Equipotency with Chlorpromazine at 2 mg/kg i.p. in Rats

Iwahara, Iwasaki, and Hasegawa (1968) directly compared homofenazine and chlorpromazine in a rat passive avoidance paradigm. Both compounds were administered at 2 mg/kg i.p. and both were found to inhibit the passive avoidance response in a two-compartment apparatus when animals received five electric shocks in the small compartment before testing [1]. The effect was attenuated when 10 shocks were administered, and the authors ruled out sensory deficit, locomotor inhibition, drug-learning dissociation, and attentional loss as confounding explanations [1]. This establishes that homofenazine matches the prototypical phenothiazine antipsychotic chlorpromazine on a milligram-per-kilogram basis for this class-relevant behavioural endpoint, a finding that cannot be assumed for all CF₃-substituted phenothiazines since fluphenazine is documented to be approximately 25–40 times more potent than chlorpromazine in other behavioural and clinical measures [2].

Behavioural pharmacology Passive avoidance Antipsychotic screening

Cognitive Impairment Profile: Homofenazine (3 mg) Matches Fluphenazine (1 mg) on Psychomotor Sparing While Additionally Reducing Subjective Stress and Anxiety

Janke (1965) conducted a four-arm comparative study in 12 healthy male students with high neuroticism scores, testing homofenazine (3 mg), fluphenazine (1 mg), chlordiazepoxide (10 mg), and meprobamate (400 mg) on a battery of psychological achievement tests and self-report questionnaires [1]. Both homofenazine and fluphenazine impaired performance on only one test each, whereas chlordiazepoxide impaired performance on three tests; meprobamate showed no impairment on any test [1]. Critically, self-reports revealed that homofenazine, chlordiazepoxide, and meprobamate all reduced feelings of stress and anxiety, while fluphenazine did not produce this subjective anxiolytic effect [1]. No drug produced signs of fatigue; all drugs were associated with reports of increased activation [1]. This profile—minimal cognitive impairment combined with subjective anxiety reduction—is not replicated by fluphenazine at the tested dose ratio.

Human psychopharmacology Cognitive performance Anxiolytic effect

Acute Oral Toxicity: Homofenazine Rat Oral LD₅₀ of 880 mg/kg Is 6.2-Fold Higher (Less Acutely Toxic) Than Chlorpromazine at 142 mg/kg

Acute oral toxicity data compiled from the Usdin and Efron reference compendium 'Psychotropic Drugs and Related Compounds' (1972) and corroborated by the RTECS database list homofenazine with a rat oral LD₅₀ of 880 mg/kg, compared with chlorpromazine at 142 mg/kg oral LD₅₀ in the same species . This represents a 6.2-fold lower acute lethal toxicity for homofenazine relative to the prototypical phenothiazine antipsychotic. For intraperitoneal administration, homofenazine rat LD₅₀ is 166 mg/kg . By comparison, fluphenazine has a rat intraperitoneal LD₅₀ of 100 mg/kg [1]. These data indicate that homofenazine occupies a distinct position in the phenothiazine acute toxicity landscape that is not readily extrapolated from either chlorpromazine or fluphenazine.

Acute toxicity Safety pharmacology Phenothiazine therapeutic index

Structural Differentiation: The 1,4-Diazepine (Homopiperazine) Ring of Homofenazine Versus the Piperazine Ring of Fluphenazine and Trifluoperazine

Homofenazine is the only phenothiazine antipsychotic that incorporates a seven-membered 1,4-diazepine (homopiperazine) ring with a terminal 2-hydroxyethyl substituent at the N-10 position [1]. By contrast, fluphenazine carries a six-membered piperazine ring with a 2-hydroxyethyl substituent, and trifluoperazine carries a piperazine ring with a methyl substituent. Despite this ring-size difference, ChEBI reports a Tanimoto similarity score of 0.94 between homofenazine and fluphenazine, indicating high but not complete structural identity [2]. The homopiperazine ring confers distinct conformational flexibility and basicity (predicted pKa ~8.8 for the homopiperazine nitrogen) [3], and the ring expansion from six to seven members is specifically noted in the medicinal chemistry literature as a 'privileged structure' motif in 1,4-diazacycles [4]. The Bente and von Schlichtegroll reference specifically addressed the pharmacological profile of 'Homopiperazine-Derivaten des Phenothiazins' as a distinct subclass [5].

Medicinal chemistry Structure-activity relationship Phenothiazine side-chain pharmacology

P-Glycoprotein Substrate Identification: Homofenazine Positively Identified in Daunorubicin Efflux Assay Screening

In a large-scale in silico-to-in vitro transporter ligand identification study, homofenazine was identified as a P-glycoprotein (P-gp) substrate via pharmacophore-based screening of the SPECS compound library (134,767 compounds) followed by verification in a daunorubicin efflux assay, where 7 hits were confirmed from the screening set [1]. P-gp is the primary efflux transporter at the blood-brain barrier, and substrate status has direct implications for CNS penetration and susceptibility to P-gp-mediated drug-drug interactions. While many phenothiazine antipsychotics interact with P-gp to varying degrees, the explicit experimental confirmation of homofenazine as a P-gp substrate provides a reference data point for transporter structure-activity relationship (SAR) studies within the phenothiazine class, particularly for comparing the impact of piperazine versus homopiperazine side chains on transporter recognition [1].

Transporter pharmacology P-glycoprotein Blood-brain barrier Drug-drug interaction

Homofenazine Dihydrochloride: Evidence-Anchored Research and Industrial Application Scenarios for Procurement Decision-Making


Structure-Activity Relationship (SAR) Studies Investigating Phenothiazine Side-Chain Ring Size Effects on Dopamine D2 Receptor Pharmacology

Homofenazine is the only phenothiazine antipsychotic bearing a seven-membered 1,4-diazepine (homopiperazine) ring [6]. When designing SAR panels to probe how ring expansion from piperazine (fluphenazine, trifluoperazine) to homopiperazine affects D2 receptor affinity, binding kinetics, β-arrestin recruitment bias, or off-target receptor occupancy, homofenazine is structurally irreplaceable. Its ChEBI-annotated dual antipsychotic/anxiolytic classification [5] further supports its use in studies aiming to correlate the homopiperazine motif with anxiolytic signalling pathways absent in piperazine-only analogs. Procurement of homofenazine alongside fluphenazine and trifluoperazine enables a complete ring-size gradient panel (6-membered piperazine → 7-membered homopiperazine) within the CF₃-phenothiazine subfamily.

Formulation Development and Colloidal Characterization of High-CMC Phenothiazine Drug Candidates

With a CMC of 2.1 × 10⁻² M—the highest among phenothiazines systematically tested by Thoma and Arning (1976) [6]—homofenazine serves as an extreme-case reference standard for colloidal characterization studies. Formulators developing amorphous solid dispersions, lipid-based delivery systems, or micellar solubilisation strategies for phenothiazine-class compounds can use homofenazine to probe the upper boundary of self-association behaviour, where reduced micellization propensity may favour monomeric drug availability for absorption but challenge solubilisation. Comparative dissolution testing against thiethylperazine (CMC = 2.0 × 10⁻³ M) or chlorpromazine provides a 10-fold CMC contrast range within a single chemical class.

Behavioural Pharmacology Experiments Requiring a Chlorpromazine-Equipotent Antipsychotic with Concurrent Anxiolytic Activity

The Janke (1965) human psychopharmacology study demonstrated that homofenazine (3 mg) impairs only 1 of multiple cognitive tests—matching fluphenazine (1 mg) on cognitive sparing—while additionally producing subjective anxiety and stress reduction not observed with fluphenazine [6]. The Iwahara et al. (1968) rat study confirmed that homofenazine is behaviourally equipotent to chlorpromazine at 2 mg/kg i.p. in the passive avoidance paradigm [5]. Together, these data position homofenazine as a rationally selectable compound for studies requiring a comparator that bridges chlorpromazine-like behavioural potency in preclinical models with a human cognitive profile that includes anxiolytic subjective effects—a combination not achievable with fluphenazine (no anxiolysis) or chlordiazepoxide (greater cognitive impairment).

In Vitro Blood-Brain Barrier and Transporter Interaction Studies Using a Structurally Distinct Phenothiazine P-gp Substrate

Homofenazine has been experimentally confirmed as a P-glycoprotein (P-gp) substrate in a daunorubicin efflux assay following pharmacophore-based screening of the SPECS library [6]. Given that P-gp efflux at the blood-brain barrier is a major determinant of antipsychotic CNS exposure and a source of drug-drug interaction liability, homofenazine offers a structurally differentiated (homopiperazine-containing) positive-control substrate for transporter assays. Researchers conducting bidirectional permeability studies across MDCK-MDR1 or Caco-2 monolayers can use homofenazine to test whether the homopiperazine-to-piperazine ring expansion alters P-gp recognition, transport ratio, or susceptibility to P-gp inhibitors such as verapamil or elacridar, relative to fluphenazine or trifluoperazine.

Quote Request

Request a Quote for Homofenazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.